molecular formula C7H5ClF3NO2S B14837556 4-Methyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride

4-Methyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride

Cat. No.: B14837556
M. Wt: 259.63 g/mol
InChI Key: HZFRPTPNKBTWSC-UHFFFAOYSA-N
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Description

4-Methyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a trifluoromethyl group, a methyl group, and a sulfonyl chloride group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride typically involves the introduction of the trifluoromethyl group and the sulfonyl chloride group onto the pyridine ring. One common method involves the reaction of 4-methyl-6-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Coupled Products: Formed in coupling reactions with various aryl or alkyl halides.

Scientific Research Applications

4-Methyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of agrochemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive and can form strong covalent bonds with nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride
  • 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride
  • 3-Cyano-4,6-dimethylpyridine-2-sulfonyl chloride

Uniqueness

4-Methyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the presence of both a methyl group and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, which are not observed in other similar compounds. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and electron-withdrawing capacity, making it a valuable intermediate in various chemical reactions.

Properties

Molecular Formula

C7H5ClF3NO2S

Molecular Weight

259.63 g/mol

IUPAC Name

4-methyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride

InChI

InChI=1S/C7H5ClF3NO2S/c1-4-2-5(7(9,10)11)12-6(3-4)15(8,13)14/h2-3H,1H3

InChI Key

HZFRPTPNKBTWSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)S(=O)(=O)Cl)C(F)(F)F

Origin of Product

United States

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